Icerguastat

描述

Contextualization as a Guanabenz (B1672423) Derivative in Stress Response Modulation Research

Sephin1 is recognized as a derivative of guanabenz nih.govmdpi.com. Guanabenz is a known alpha-2 adrenergic receptor agonist that has also been studied for its effects on the integrated stress response (ISR) uchicagomedicine.orgembopress.orgmdpi.com. The ISR is a fundamental cellular pathway activated by various stresses, including the accumulation of misfolded proteins, viral infection, and nutrient deprivation embopress.orgmdpi.com. A core event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) nih.govembopress.org. Phosphorylation of eIF2α leads to a general decrease in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that for activating transcription factor 4 (ATF4), which helps cells adapt to stress nih.govembopress.org.

While guanabenz has shown effects on the ISR, its clinical use is limited by its side effects related to alpha-2 adrenergic activity nih.govmdpi.comuchicagomedicine.org. Sephin1 was developed as a derivative of guanabenz with the specific aim of retaining the beneficial effects on stress response pathways while eliminating or significantly reducing the adverse effects on the alpha-2 adrenergic system nih.govmdpi.comuchicagomedicine.orgmedchemexpress.com. This makes Sephin1 a valuable tool in research to dissect the role of stress response modulation independently of adrenergic effects.

Overview of Sephin1's Initial Characterization and Research Significance

Initial characterization of Sephin1 highlighted its ability to influence the dephosphorylation of eIF2α nih.govmdpi.comresearchgate.net. The dephosphorylation of phosphorylated eIF2α (peIF2α) is primarily mediated by the protein phosphatase 1 (PP1) complex in conjunction with regulatory subunits, notably GADD34 (also known as PPP1R15A) and CReP (PPP1R15B) embopress.orgelifesciences.org. GADD34 is typically induced under stress conditions and facilitates the return of protein synthesis to normal levels nih.govoup.com.

Sephin1 was initially reported to selectively inhibit the GADD34-PP1c complex, thereby prolonging the phosphorylation of eIF2α and enhancing the protective aspects of the ISR medchemexpress.comelifesciences.orgoup.comapexbt.comnih.gov. This selective inhibition was considered significant because it offered a potential mechanism to sustain the adaptive cellular responses triggered by stress, such as reduced protein load and the upregulation of protective genes embopress.orgoup.comapexbt.com.

The research significance of Sephin1 lies in its potential as a pharmacological tool to investigate the therapeutic implications of modulating the ISR in various disease contexts, particularly those involving protein misfolding and cellular stress nih.govmdpi.comuchicagomedicine.orgmdpi.com. Studies using Sephin1 have explored its effects in models of neurodegenerative diseases like Charcot-Marie-Tooth disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and prion diseases uchicagomedicine.orgmdpi.comoup.comnih.govplos.org.

Role in Mitigating Cellular Stress Pathways

Sephin1's primary role in mitigating cellular stress pathways is linked to its influence on the phosphorylation status of eIF2α. By inhibiting the dephosphorylation of peIF2α, Sephin1 is thought to prolong the downstream effects of ISR activation researchgate.netoup.comoup.com. This includes the sustained reduction of global protein synthesis, which can alleviate the burden of misfolded proteins, and the continued translation of ATF4-dependent genes involved in restoring proteostasis and promoting cell survival nih.govembopress.orgoup.com.

Research findings have explored Sephin1's effects in various models of cellular stress:

Endoplasmic Reticulum (ER) Stress: ER stress is caused by the accumulation of unfolded proteins in the ER, activating the PERK pathway, which leads to eIF2α phosphorylation nih.govmdpi.commdpi.com. While Sephin1 was initially believed to enhance the ISR in the context of ER stress by inhibiting GADD34, some studies have presented conflicting results regarding its direct effect on GADD34-mediated dephosphorylation in vitro elifesciences.orgresearchgate.netresearchgate.net. However, in cellular models, Sephin1 has been shown to increase tunicamycin-induced eIF2α phosphorylation and attenuate the expression of pro-apoptotic markers like CHOP, suggesting a protective effect against ER stress-induced cell death in certain contexts elifesciences.orgoup.comresearchgate.net. Interestingly, one study indicated that Sephin1 did not protect against experimental ER stress in neurons induced by thapsigargin (B1683126) or tunicamycin (B1663573), unlike guanabenz nih.govmdpi.comresearchgate.net. More recent research suggests Sephin1 might suppress ER stress-induced cell death by inhibiting the formation of the PP2A holoenzyme with the PP2A subunit B isoform delta, leading to increased phosphorylation and degradation of CHOP researchgate.net.

Neuroprotection: Sephin1 has demonstrated neuroprotective effects in various models. It has been shown to protect neurons against excitotoxicity induced by NMDA receptor overactivation, a mechanism that appears to be independent of the ISR in this specific context nih.govmdpi.comnih.gov. This neuroprotection was associated with a reduction in NMDA-induced cytosolic Ca2+ increase and subsequent calpain activation nih.govmdpi.com. In mouse models of neurodegenerative diseases, Sephin1 treatment has shown beneficial effects, including delaying disease onset, reducing neuronal and axonal loss, and improving clinical phenotypes uchicagomedicine.orgoup.comnih.govplos.orgunisr.it.

Inflammatory Stress: Sephin1 has been investigated for its ability to protect cells, particularly oligodendrocytes, against inflammatory stress uchicagomedicine.orgresearchgate.netoup.comoup.com. In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), Sephin1 treatment delayed disease onset, reduced oligodendrocyte and axon loss, and was associated with prolonged eIF2α phosphorylation in the CNS oup.comnih.govoup.com. This suggests that enhancing the ISR can confer protection against inflammation-mediated damage uchicagomedicine.orgresearchgate.netoup.com.

Antiviral Activity: Research has also explored the antiviral potential of Sephin1, given that phosphorylation of eIF2α by protein kinase R (PKR) is a cellular antiviral pathway frontiersin.org. Sephin1 has shown antiviral activity against a range of viruses in cell culture, potentially by boosting PKR-mediated eIF2α phosphorylation through inhibiting GADD34-mediated dephosphorylation frontiersin.org.

Despite initial findings suggesting Sephin1's primary mechanism involves inhibiting GADD34, some studies have challenged this direct inhibitory effect in vitro elifesciences.org. However, the observed effects of Sephin1 on peIF2α levels and its protective roles in various cellular stress models are consistently reported in academic research, indicating its significant impact on cellular stress response pathways, potentially through mechanisms that are still being fully elucidated elifesciences.orgplos.orgresearchgate.net.

Here is a summary of some research findings related to Sephin1's effects on cellular stress:

| Stress Type | Model/Context | Observed Effect of Sephin1 | Proposed Mechanism(s) | Citation |

| Excitotoxicity | NMDA-induced neuronal death | Complete blockage of neuronal death. Ineffective against AMPA-induced excitotoxicity. | Reduction in NMDA-induced cytosolic Ca2+ increase and calpain activation, independent of ISR. | nih.govmdpi.comnih.gov |

| ER Stress | Tunicamycin/Thapsigargin-induced neuronal death | Ineffective in some neuronal models. nih.govmdpi.comresearchgate.net Suppressed renal tubular cell death. researchgate.net | Initially thought to inhibit GADD34. nih.govmdpi.comresearchgate.net May inhibit PP2A holoenzyme formation leading to CHOP degradation. researchgate.net | nih.govmdpi.comresearchgate.netresearchgate.net |

| Inflammatory Stress | EAE mouse model (MS) | Delayed disease onset, reduced oligodendrocyte/axon loss, reduced T cell presence in CNS. | Prolonged eIF2α phosphorylation (ISR enhancement). | uchicagomedicine.orgoup.comnih.govoup.com |

| Mitochondrial Stress | SPAX5 mouse model | Improved clinical phenotype, recovered mitochondrial function and morphology. | Enhancement of OMA1-DELE1-HRI pathway. | unisr.it |

| Viral Infection | Various cell culture models | Downregulation of replication for several viruses. Inactive against others. | Potential boosting of PKR-mediated eIF2α phosphorylation via GADD34 inhibition. | frontiersin.org |

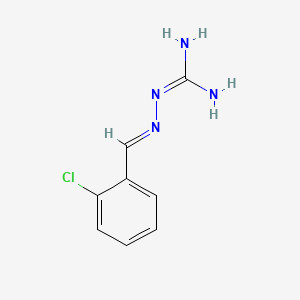

Structure

3D Structure

属性

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Engagement

Modulation of the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response is a conserved cellular pathway activated by various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), viral infection, and nutrient deprivation nih.govnih.govelifesciences.org. Activation of the ISR leads to the phosphorylation of eIF2α, which in turn causes a global attenuation of protein synthesis. This translational inhibition helps conserve cellular resources and reduces the load of misfolded proteins. Simultaneously, the selective translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), is promoted, leading to the expression of genes involved in restoring homeostasis and promoting cell survival nih.govnih.gov. The ISR is typically a transient response, terminated by the dephosphorylation of eIF2α nih.govoup.com.

Sephin1 has been shown to prolong the ISR nih.govoup.comhcplive.com. This prolongation is achieved by interfering with the dephosphorylation of phosphorylated eIF2α (p-eIF2α) mdpi.comnih.govoup.com. By maintaining elevated levels of p-eIF2α, Sephin1 sustains the downstream effects of ISR activation, such as reduced global protein synthesis and the expression of protective proteins nih.govapexbt.comescholarship.org.

Influence on Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Dynamics

The phosphorylation status of eIF2α at serine 51 is a critical regulatory point in the ISR mdpi.comnih.gov. Phosphorylation at this site inhibits the formation of the ternary complex required for translation initiation, thereby reducing global protein synthesis nih.govnih.gov. The dephosphorylation of p-eIF2α is necessary for the recovery of protein synthesis and the termination of the stress response nih.govoup.com.

Inhibition of eIF2α Dephosphorylation

Sephin1's primary reported mechanism involves the inhibition of the protein phosphatase complex responsible for dephosphorylating eIF2α mdpi.comnih.govoup.com. This complex consists of the catalytic subunit Protein Phosphatase 1 (PP1) and a regulatory subunit frontiersin.orgcaymanchem.com. By inhibiting the activity of this phosphatase complex, Sephin1 prevents the removal of the phosphate (B84403) group from p-eIF2α mdpi.comnih.govoup.com.

However, there are conflicting reports regarding the precise mechanism of this inhibition. Some studies suggest that Sephin1 selectively disrupts the interaction between the regulatory subunit PPP1R15A (GADD34) and the catalytic subunit PP1c apexbt.comresearchgate.net. Other research indicates that Sephin1 does not affect the stability of the PP1-PPP1R15A complex or substrate-specific dephosphorylation in vitro, suggesting alternative or additional mechanisms may be involved in its cellular effects elifesciences.orgnih.gov.

Sustained eIF2α Phosphorylation Levels

The consequence of inhibiting eIF2α dephosphorylation is the sustained elevation of p-eIF2α levels nih.govapexbt.comcaymanchem.com. This prolonged phosphorylation maintains the state of reduced global protein synthesis and allows for the continued selective translation of ISR-target genes nih.govapexbt.comescholarship.org.

For example, studies in stressed primary oligodendrocyte cultures showed that Sephin1 treatment prolonged eIF2α phosphorylation nih.govoup.com. Similarly, in HeLa cells treated with an ER stress inducer, Sephin1 prolonged eIF2α phosphorylation and delayed translational recovery nih.govapexbt.com.

Data illustrating the effect of Sephin1 on p-eIF2α levels in stressed cells:

| Cell Type | Stress Inducer | Sephin1 Concentration | Observation | Source |

| Primary Oligodendrocytes | Thapsigargin (B1683126) or IFN-γ | Not specified | Prolonged eIF2α phosphorylation over time | nih.govoup.com |

| HeLa cells | Tunicamycin (B1663573) (~2.5 μg/ml) | 5 μM | Prolonged eIF2α phosphorylation | apexbt.com |

| RD cells | Poly(I:C) | Not specified | Increased eIF2α phosphorylation | frontiersin.org |

| HEp-2 cells | Poly(I:C) | Not specified | Increased eIF2α phosphorylation | frontiersin.org |

Interaction with Protein Phosphatase 1 (PP1) Complexes

The dephosphorylation of p-eIF2α is primarily carried out by Protein Phosphatase 1 (PP1) in complex with one of two regulatory subunits: PPP1R15A (GADD34) or PPP1R15B (CReP) nih.govfrontiersin.orgcaymanchem.com. These regulatory subunits are crucial for directing PP1 to its specific substrate, p-eIF2α frontiersin.org.

Selective Inhibition of Stress-Induced PPP1R15A (GADD34) Subunit Activity

PPP1R15A, also known as GADD34, is a regulatory subunit whose expression is induced by stress conditions, particularly those activating the ISR nih.govfrontiersin.orgcaymanchem.com. It plays a key role in a negative feedback loop that promotes the dephosphorylation of eIF2α, thereby facilitating the recovery of protein synthesis after stress nih.gov.

Sephin1 has been reported to be a selective inhibitor of the PPP1R15A-PP1c complex medchemexpress.comnih.govapexbt.comcaymanchem.com. This selectivity means that Sephin1 preferentially interferes with the activity of the phosphatase complex containing the stress-induced PPP1R15A subunit, while having less effect on complexes involving the constitutively expressed PPP1R15B subunit medchemexpress.comapexbt.comcaymanchem.com. By selectively inhibiting the PPP1R15A-PP1c complex, Sephin1 impedes the feedback mechanism that normally reduces p-eIF2α levels during prolonged stress, thus extending the ISR medchemexpress.comnih.govapexbt.com.

Research findings supporting the selective inhibition of PPP1R15A:

In cells treated with Sephin1, the compound specifically disrupted the PPP1R15A-PP1c complex without affecting the PPP1R15B-PP1c complex apexbt.com.

Sephin1 is described as a selective inhibitor of stress-induced PPP1R15A that does not affect the constitutive PPP1R15B caymanchem.comrndsystems.com.

Genetic studies in mice lacking GADD34 showed a similar phenotype to Sephin1-treated mice in an experimental autoimmune encephalomyelitis (EAE) model, and Sephin1 did not provide additional benefit in GADD34 mutant animals, supporting the idea that GADD34 is a primary target for Sephin1's effects in this context nih.govoup.com.

Despite this evidence, some studies have reported that Sephin1 did not inhibit the association between the PP1 catalytic subunit and GADD34 or the dephosphorylation of p-eIF2α by the holoenzyme in vitro, suggesting potential complexities in its interaction with the phosphatase complex or the involvement of other targets or mechanisms in cellular contexts elifesciences.orgnih.govresearchgate.net.

Differential Effects on PPP1R15B

In contrast to its effects on PPP1R15A, Sephin1 has been shown to have minimal or no inhibitory effect on the PPP1R15B-PP1c complex medchemexpress.comapexbt.comcaymanchem.comrndsystems.com. PPP1R15B (CReP) is a constitutively expressed regulatory subunit of PP1 that also contributes to eIF2α dephosphorylation under physiological conditions nih.govfrontiersin.orgcaymanchem.com. The differential activity of Sephin1 towards the two regulatory subunits is considered important, as it allows the compound to selectively target the stress-induced phosphatase activity mediated by PPP1R15A while leaving the basal eIF2α dephosphorylation regulated by PPP1R15B largely unaffected medchemexpress.comapexbt.comcaymanchem.com. This selectivity is hypothesized to contribute to Sephin1's ability to prolong the adaptive stress response without completely shutting down protein synthesis under normal conditions medchemexpress.com.

Data comparing Sephin1's effect on PPP1R15A and PPP1R15B complexes:

| PP1 Regulatory Subunit | Sephin1 Effect | Source |

| PPP1R15A (GADD34) | Inhibited / Selectively disrupted complex | medchemexpress.comnih.govapexbt.comcaymanchem.com |

| PPP1R15B (CReP) | No significant effect / Complex left unaffected | medchemexpress.comapexbt.comcaymanchem.com |

It is worth noting that while Sephin1 is primarily described as targeting the ISR via PPP1R15A inhibition, some research suggests it may also exert protective effects independently of the ISR, such as modulating NMDA receptor signaling and reducing excitotoxicity mdpi.comnih.govresearchgate.net. However, the core mechanism related to ISR modulation remains a significant area of study for Sephin1.

Regulation of Downstream ISR Effectors

The Integrated Stress Response is a crucial cellular pathway activated in response to various stresses, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation generally results in a global attenuation of protein synthesis while selectively promoting the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). oup.comembopress.org Sephin1 is known to prolong the phosphorylation of eIF2α by inhibiting the protein phosphatase 1 (PP1) complex associated with the regulatory subunit GADD34 (PPP1R15A), which is responsible for eIF2α dephosphorylation during stress conditions. embopress.orgnih.govinflectisbioscience.comescholarship.orgmdpi.complos.orgapexbt.com

Attenuation of Activating Transcription Factor 4 (ATF4) Expression

While Sephin1 is characterized as an ISR enhancer that prolongs eIF2α phosphorylation, which typically leads to increased ATF4 translation, some studies present nuanced findings regarding its effect on ATF4 expression. In some contexts, Sephin1 treatment has been shown to reduce the expression of ATF4 at both protein and mRNA levels, particularly in models of experimental autoimmune encephalomyelitis (EAE). oup.comnih.govoup.com Conversely, other research, such as a study involving Akita mice, indicated that Sephin1 administration increased ATF4 expression in pancreatic islets. nih.govresearchgate.net These seemingly contradictory results may depend on the specific cellular context, the nature of the stress, and the experimental model used.

Here is a summary of findings on Sephin1's impact on ATF4 expression:

| Study Model | Stress Condition | Sephin1 Effect on ATF4 (Protein/mRNA) | Citation |

| EAE mouse model | Neuroinflammation | Reduced | oup.comnih.govoup.com |

| Akita mouse pancreatic islets | Endoplasmic Reticulum Stress | Increased | nih.govresearchgate.net |

| SOD1G93A mouse model of ALS | Protein Misfolding | No significant effect | plos.orgnih.gov |

Reduction of C/EBP Homologous Protein (CHOP/DDIT3) Levels

CHOP (also known as DDIT3) is a transcription factor downstream of ATF4 in the ISR pathway and is often associated with the induction of apoptosis under prolonged or severe stress. oup.comoup.com Sephin1 treatment has consistently been shown to reduce the levels of CHOP. oup.comnih.govmdpi.comoup.com This reduction in CHOP expression is considered a key mechanism by which Sephin1 exerts its protective effects against stress-induced cell death. oup.comnih.govmdpi.comoup.com Studies in EAE mouse models, for instance, demonstrated that Sephin1 significantly reduced the expression of CHOP/DDIT3 at both the protein and mRNA levels. oup.comnih.govoup.com

Data on Sephin1's effect on CHOP levels:

| Study Model | Stress Condition | Sephin1 Effect on CHOP (Protein/mRNA) | Citation |

| EAE mouse model | Neuroinflammation | Reduced | oup.comnih.govoup.com |

| ER stress (Tunicamycin) | Endoplasmic Reticulum Stress | Reduced (protein), Increased (mRNA) | oup.comnih.govoup.comresearchgate.netresearchgate.net |

| SOD1G93A mouse model of ALS | Protein Misfolding | Reduced (mRNA) | plos.orgnih.gov |

It is worth noting that while protein levels of CHOP are often reduced by Sephin1, some studies have observed an increase in CHOP mRNA levels, suggesting complex post-transcriptional or translational regulatory mechanisms at play. oup.comnih.govoup.com

Impact on CHOP Phosphorylation and Degradation

Beyond simply reducing CHOP expression, Sephin1 also influences CHOP through post-translational modifications, specifically phosphorylation, which can target it for degradation. Research indicates that Sephin1 promotes the phosphorylation of CHOP at Ser30. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net This phosphorylation is mediated by activated AMPK (AMP-activated protein kinase), which itself is activated through phosphorylation at Thr172. researchgate.netresearchgate.netdntb.gov.ua Sephin1 has been shown to increase phosphorylated AMPK levels. researchgate.netresearchgate.netdntb.gov.ua Phosphorylated AMPK is normally inactivated by dephosphorylation by protein phosphatase 2A (PP2A). researchgate.netresearchgate.netdntb.gov.ua Sephin1 inhibits the formation of the PP2A holoenzyme with the PP2A subunit B isoform delta, thereby potentially preserving activated AMPK and promoting CHOP phosphorylation at Ser30. researchgate.netresearchgate.netdntb.gov.ua Phosphorylation at Ser30 leads to the degradation of CHOP via the ubiquitin-proteasome system (UPS), thus reducing intracellular CHOP levels and suppressing its pro-apoptotic activity. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua

Summary of Sephin1's impact on CHOP phosphorylation and degradation:

| Effect on CHOP | Mechanism Involved | Citation |

| Promotes phosphorylation at Ser30 | Increases phosphorylated AMPK | researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua |

| Leads to degradation via UPS | Phosphorylation at Ser30 targets CHOP for degradation | researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua |

| Suppresses nuclear translocation of CHOP | May be related to phosphorylation/degradation | researchgate.netresearchgate.net |

Non-ISR Mediated Mechanisms of Action

While initially characterized for its effects on the ISR, studies have revealed that Sephin1 also exerts protective effects through mechanisms independent of prolonged eIF2α phosphorylation and the canonical ISR pathway. mdpi.comresearchgate.netnih.govnih.govnih.gov

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Signaling

Sephin1 has been shown to modulate the signaling of N-Methyl-D-Aspartate (NMDA) receptors, which are crucial for synaptic plasticity but can also mediate excitotoxicity when overactivated. mdpi.comresearchgate.netnih.govnih.govresearchgate.netdeepdyve.commdpi.com Research indicates that Sephin1 can attenuate NMDA-induced excitotoxicity in neurons. mdpi.comresearchgate.netnih.govnih.govresearchgate.netdntb.gov.ua This protective effect appears to be independent of the ISR pathway in the context of NMDA-induced toxicity. mdpi.comresearchgate.netnih.govnih.gov

Attenuation of NMDA-Induced Cytosolic Calcium Overload

A significant finding regarding Sephin1's non-ISR mechanism is its ability to reduce the increase in cytosolic calcium levels triggered by NMDA receptor overactivation. mdpi.comresearchgate.netnih.govnih.govsmolecule.com Excitotoxicity mediated by NMDA receptors is closely linked to an excessive influx of calcium ions into the neuron, leading to calcium overload. nih.govmdpi.com This calcium overload can activate various downstream destructive pathways, including calpain activation. mdpi.comresearchgate.netnih.govnih.govsmolecule.com Both Sephin1 and its precursor guanabenz (B1672423) have been shown to partially but significantly reduce this NMDA-induced cytosolic calcium increase. mdpi.comresearchgate.netnih.govnih.gov This attenuation of calcium overload by Sephin1 leads to a complete inhibition of subsequent calpain activation, contributing to its neuroprotective effects against excitotoxicity. mdpi.comresearchgate.netnih.govnih.govsmolecule.com

Data illustrating the effect of Sephin1 on NMDA-induced cytosolic Ca²⁺ overload and calpain activation:

| Treatment | NMDA-induced Cytosolic Ca²⁺ Increase (% of control) | Calpain Activation (αII-spectrin cleavage) (% of control) | Citation |

| NMDA alone | 338.4 ± 16.5 | 100 | nih.gov |

| NMDA + Sephin1 (1 µM) | Not specified in this data point | 51.3 ± 15.1 | nih.gov |

| NMDA + Sephin1 (5 µM) | Partially but significantly reduced mdpi.comresearchgate.netnih.govnih.gov | 11.5 ± 7.5 | nih.gov |

| NMDA + Sephin1 (50 µM) | Partially but significantly reduced mdpi.comresearchgate.netnih.govnih.gov | 0.01 ± 0.01 | nih.gov |

This reduction in calcium influx and subsequent calpain inhibition highlights a distinct mechanism by which Sephin1 confers neuroprotection, independent of its effects on the ISR pathway in this specific context. mdpi.comresearchgate.netnih.govnih.gov

Inhibition of Calpain Activation Pathways

Research indicates that Sephin1 can inhibit calpain activation. Studies have shown that Sephin1 partially but significantly reduces the increase in cytosolic Ca²⁺ levels induced by N-methyl-D-aspartic acid (NMDA) receptor overactivation. This reduction in intracellular calcium load subsequently leads to a complete inhibition of calpain activation. This effect is shared with its parent compound, guanabenz, and is considered a common strong anti-excitotoxic property with therapeutic potential unrelated to the integrated stress response (ISR). While some sources suggest Sephin1 does not directly inhibit calpains but rather reduces their activation indirectly, the precise details of this indirect mechanism warrant further investigation.

Neuroprotective Effects Independent of Endoplasmic Reticulum Stress

Sephin1 has demonstrated neuroprotective effects that appear to be independent of its previously proposed mechanism involving the integrated stress response (ISR), particularly in the context of endoplasmic reticulum (ER) stress. Although Sephin1 was initially thought to enhance the ISR by inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the protective response to misfolded proteins, studies have revealed alternative or additional mechanisms for its neuroprotective actions.

For instance, Sephin1 strongly attenuates neuronal death induced by NMDA-induced excitotoxicity. This neuroprotection occurs despite Sephin1 being ineffective against neuronal death caused by experimental ER stress induced by agents like tunicamycin and thapsigargin. This suggests that Sephin1's protective effects against excitotoxicity are mediated through pathways distinct from those primarily engaged by classical ER stress. The reduction of NMDA-induced cytosolic Ca²⁺ increase and subsequent calpain inhibition are considered key contributors to this ISR-independent neuroprotection.

Influence on Other Cellular Pathways

Beyond its effects on calpain activity and ISR-independent neuroprotection, Sephin1 also influences other significant cellular pathways.

Potential Attenuation of Inositol-Requiring Enzyme 1 Alpha (IRE1α) Pathway

The IRE1α pathway is one of the three major signaling branches of the unfolded protein response (UPR), activated by the accumulation of misfolded proteins in the ER. Some research suggests that Sephin1 can attenuate the IRE1 branch of the ER UPR. This effect has been observed in cells exposed to tunicamycin, an inhibitor of N-linked glycosylation that promotes protein misfolding. Interestingly, this repression of the IRE1 pathway by Sephin1 was noted in both wild-type cells and cells with a deletion in Ppp1r15a (which encodes GADD34), as well as in cells rendered ISR-deficient. These findings challenge the notion that Sephin1's effect on the IRE1 pathway is solely mediated through interference with eIF2α-P dephosphorylation via GADD34.

Inhibition of Protein Phosphatase 2A (PP2A) Holoenzyme Formation with PP2ABδ Subunit

Recent studies have identified another molecular target for Sephin1: the inhibition of Protein Phosphatase 2A (PP2A) holoenzyme formation involving the PP2ABδ subunit. Research using human renal tubular epithelial cells under ER stress demonstrated that Sephin1 suppressed cell death by promoting the phosphorylation and subsequent degradation of CHOP, a key mediator of ER stress-induced apoptosis. This phosphorylation of CHOP was linked to increased levels of phosphorylated AMPK. Since phosphorylated AMPK is typically inactivated by PP2A through dephosphorylation, the observation that Sephin1 increased phosphorylated AMPK suggested an inhibitory effect on PP2A. Further investigation revealed that Sephin1 treatment in the ER stress state significantly attenuated the binding of AMPK to PP2ABδ, a regulatory subunit of PP2A known to be a target of AMPK. These results indicate that the inhibition of PP2A holoenzyme formation, specifically with the PP2ABδ subunit, is a molecular target of Sephin1 in this experimental system and contributes to its cell death suppressive effect.

While Sephin1 was initially characterized as a selective inhibitor of the stress-induced PPP1R15A subunit of protein phosphatase 1 (PP1), thus prolonging eIF2α phosphorylation, there are conflicting reports regarding the extent to which this mechanism accounts for all of Sephin1's observed effects, particularly its neuroprotective properties independent of ER stress. The identification of PP2A holoenzyme formation with PP2ABδ as a target suggests additional layers of complexity in Sephin1's molecular engagement.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sephin1 (Icerguastat) | 9561611 |

| Calpain | - |

| N-methyl-D-aspartic acid (NMDA) | 6909 |

| Guanabenz | 3519 |

| Tunicamycin | 126969181 |

| Thapsigargin | 126969181 |

| Inositol-Requiring Enzyme 1 Alpha (IRE1α) | - |

| Protein Phosphatase 2A (PP2A) | - |

| PP2ABδ (PPP2R2D) | - |

| CHOP (DDIT3) | - |

| AMPK (AMP-activated protein kinase) | - |

| PPP1R15A (GADD34) | - |

| eIF2α (eukaryotic initiation factor 2 alpha) | - |

| Protein Phosphatase 1 (PP1) | - |

| PPP1R15B | - |

| Activating Transcription Factor 4 (ATF4) | - |

| Activating Transcription Factor 6 (ATF6) | - |

| PERK (PKR-like endoplasmic reticulum kinase) | - |

| XBP1 (X-box binding protein 1) | - |

| G-actin | - |

| Calpeptin | 73364 |

| ALLN (Calpain Inhibitor I) | 16218939 |

| Z-LLY-FMK (Calpain Inhibitor) | 16760337 |

| Okadaic Acid | 446512 |

| Fostriecin | 6913994 |

| Cantharidin | 5944 |

| Norcantharidin (Endothall) | 93004 |

| OMA1 | - |

| DELE1 | - |

| HRI (heme-regulated inhibitor) | - |

| GRL-0617 | 121589399 |

| SOD1 (Superoxide Dismutase 1) | - |

| TDP-43 (TAR DNA-binding protein 43) | - |

| AFG3L2 | - |

| MOG (Myelin Oligodendrocyte Glycoprotein) | - |

| IFN-γ (Interferon-gamma) | - |

| TPPP (Tubulin Polymerization Promoting Protein) | - |

| Myelin Protein Zero (MPZ) | - |

| ASK1 (Apoptosis Signal-regulating Kinase 1) | - |

| JNK (c-Jun N-terminal kinase) | - |

| TRAF2 (TNF receptor-associated factor 2) | - |

| Beclin-1 | - |

| FoxO1 (Forkhead box protein O1) | - |

| DAPK1 (death-associated kinase 1) | - |

| BiP (Binding Immunoglobulin Protein) | - |

| Calnexin | - |

| PDI (Protein Disulfide Isomerase) | - |

| GCN2 (General Control Nonderepressible 2) | - |

| EDEM1 (ER degradation-enhancing alpha-mannosidase-like protein 1) | - |

| PGC1α (PPARγ coactivator 1α) | - |

| G6pc (Glucose-6-phosphatase catalytic subunit) | - |

| Glycogen Synthase (GS) | - |

| Glycogen Phosphorylase | - |

| Sepiapterin | 135398579 |

| STF-083010 | 6537512 |

| Fostamatinib | 11671467 |

Note: PubChem CIDs for general protein classes or complexes (like Calpain, IRE1α, PP2A, PP2ABδ, CHOP, AMPK, OMA1, DELE1, HRI, SOD1, TDP-43, AFG3L2, MOG, IFN-γ, TPPP, MPZ, ASK1, JNK, TRAF2, Beclin-1, FoxO1, DAPK1, BiP, Calnexin, PDI, GCN2, EDEM1, PGC1α, G6pc, Glycogen Synthase, Glycogen Phosphorylase) are not typically assigned to the entire complex or class, but rather to specific individual proteins or subunits if available.Sephin1 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the context of protein misfolding diseases and neuroprotection. Initially identified as a derivative of guanabenz, Sephin1 was developed to retain beneficial proteostasis-enhancing properties while lacking the adverse effects associated with guanabenz's activity on the α2-adrenergic system. Its molecular mechanisms of action are multifaceted and continue to be investigated.

Sephin1's biological activity is primarily understood through its influence on cellular pathways involved in stress responses and protein homeostasis.

Inhibition of Calpain Activation Pathways

Research indicates that Sephin1 can inhibit calpain activation. Studies have shown that Sephin1 partially but significantly reduces the increase in cytosolic Ca²⁺ levels induced by N-methyl-D-aspartic acid (NMDA) receptor overactivation. This reduction in intracellular calcium load subsequently leads to a complete inhibition of calpain activation. This effect is shared with its parent compound, guanabenz, and is considered a common strong anti-excitotoxic property with therapeutic potential unrelated to the integrated stress response (ISR). While some sources suggest Sephin1 does not directly inhibit calpains but rather reduces their activation indirectly through its effects on other pathways, the precise details of this indirect mechanism warrant further investigation.

Neuroprotective Effects Independent of Endoplasmic Reticulum Stress

Sephin1 has demonstrated neuroprotective effects that appear to be independent of its previously proposed mechanism involving the integrated stress response (ISR), particularly in the context of endoplasmic reticulum (ER) stress. Although Sephin1 was initially thought to enhance the ISR by inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the protective response to misfolded proteins, studies have revealed alternative or additional mechanisms for its neuroprotective actions.

For instance, Sephin1 strongly attenuates neuronal death induced by NMDA-induced excitotoxicity. This neuroprotection occurs despite Sephin1 being ineffective against neuronal death caused by experimental ER stress induced by agents like tunicamycin and thapsigargin. This suggests that Sephin1's protective effects against excitotoxicity are mediated through pathways distinct from those primarily engaged by classical ER stress. The reduction of NMDA-induced cytosolic Ca²⁺ increase and subsequent calpain inhibition are considered key contributors to this ISR-independent neuroprotection.

Influence on Other Cellular Pathways

Beyond its effects on calpain activity and ISR-independent neuroprotection, Sephin1 also influences other significant cellular pathways.

Potential Attenuation of Inositol-Requiring Enzyme 1 Alpha (IRE1α) Pathway

The IRE1α pathway is one of the three major signaling branches of the unfolded protein response (UPR), activated by the accumulation of misfolded proteins in the ER. Some research suggests that Sephin1 can attenuate the IRE1 branch of the ER UPR. This effect has been observed in cells exposed to tunicamycin, an inhibitor of N-linked glycosylation that promotes protein misfolding. Interestingly, this repression of the IRE1 pathway by Sephin1 was noted in both wild-type cells and cells with a deletion in Ppp1r15a (which encodes GADD34), as well as in cells rendered ISR-deficient. These findings challenge the notion that Sephin1's effect on the IRE1 pathway is solely mediated through interference with eIF2α-P dephosphorylation via GADD34.

Inhibition of Protein Phosphatase 2A (PP2A) Holoenzyme Formation with PP2ABδ Subunit

Recent studies have identified another molecular target for Sephin1: the inhibition of Protein Phosphatase 2A (PP2A) holoenzyme formation involving the PP2ABδ subunit. Research using human renal tubular epithelial cells under ER stress demonstrated that Sephin1 suppressed cell death by promoting the phosphorylation and subsequent degradation of CHOP, a key mediator of ER stress-induced apoptosis. This phosphorylation of CHOP was linked to increased levels of phosphorylated AMPK. Since phosphorylated AMPK is typically inactivated by PP2A through dephosphorylation, the observation that Sephin1 increased phosphorylated AMPK suggested an inhibitory effect on PP2A. Further investigation revealed that Sephin1 treatment in the ER stress state significantly attenuated the binding of AMPK to PP2ABδ, a regulatory subunit of PP2A known to be a target of AMPK. These results indicate that the inhibition of PP2A holoenzyme formation, specifically with the PP2ABδ subunit, is a molecular target of Sephin1 in this experimental system and contributes to its cell death suppressive effect.

While Sephin1 was initially characterized as a selective inhibitor of the stress-induced PPP1R15A subunit of protein phosphatase 1 (PP1), thus prolonging eIF2α phosphorylation, there are conflicting reports regarding the extent to which this mechanism accounts for all of Sephin1's observed effects, particularly its neuroprotective properties independent of ER stress. The identification of PP2A holoenzyme formation with PP2ABδ as a target suggests additional layers of complexity in Sephin1's molecular engagement.

In Vitro Cellular and Molecular Investigations

Studies in Oligodendrocyte Lineage Cells

Research in oligodendrocyte lineage cells, which are crucial for myelination in the central nervous system, has focused on Sephin1's ability to mitigate stress and influence differentiation.

Studies using primary cultures of oligodendrocytes have demonstrated that Sephin1 can protect these cells against inflammatory stress. For instance, Sephin1 was tested for its effectiveness in shielding oligodendrocytes against inflammatory stress in primary cultures. fishersci.cawikidata.orgnih.gov This protective effect is particularly relevant given the vulnerability of oligodendrocytes to inflammatory environments in neurological conditions. Sephin1 treatment has been shown to protect mature oligodendrocytes against inflammation in experimental models, providing a basis for the observed in vitro protection. nih.govwikipedia.orgnih.gov

A key molecular mechanism investigated is Sephin1's influence on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Sephin1 is known to inhibit the dephosphorylation of eIF2α by targeting the GADD34-PP1c complex. fishersci.cawikidata.orgnih.govwikipedia.orgnih.govcenmed.comnih.govnih.gov This action prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR), a cellular pathway activated by various stressors. fishersci.cawikidata.orgnih.govwikipedia.orgnih.govcenmed.comnih.gov

Studies in differentiating oligodendrocyte precursor cells (OPCs) treated with stressors such as the endoplasmic reticulum (ER) stress inducer thapsigargin (B1683126) or the inflammatory cytokine interferon-gamma (IFN-γ) have shown that Sephin1 treatment leads to prolonged elevated levels of phosphorylated eIF2α compared to cells treated with the stressor alone. fishersci.cawikidata.orgcenmed.com For example, cells treated with both IFN-γ and Sephin1 maintained a higher level of p-eIF2α than those treated with IFN-γ alone. fishersci.cawikidata.org Similarly, Sephin1 reduced protein synthesis while enhancing the level of p-eIF2α in thapsigargin-stressed oligodendrocytes. cenmed.com This indicates that Sephin1 sustains the protective effects associated with eIF2α phosphorylation in stressed oligodendrocytes in vitro. fishersci.cawikidata.org

The impact of Sephin1 on the differentiation of OPCs, the progenitor cells that mature into oligodendrocytes, has also been examined in inflammatory conditions. Research indicates that Sephin1 permits OPC differentiation in the presence of inflammatory stress, specifically induced by IFN-γ. nih.govcenmed.com While another compound, bazedoxifene (B195308) (BZA), actively promotes OPC differentiation under both control and inflammatory conditions, Sephin1 facilitates differentiation in the inflammatory environment. nih.govcenmed.com Combined treatment of Sephin1 and BZA promoted the differentiation of OPCs into mature MBP+ oligodendrocytes even in the presence of IFN-γ. nih.gov Mechanistically, Sephin1 enhances the IFN-γ-induced ISR in differentiating oligodendrocytes by reducing protein synthesis and increasing the formation of RNA stress granules. nih.govwikipedia.org

Prolongation of eIF2α Phosphorylation in Stressed Oligodendrocytes

Antiviral Activity in Cell Lines

In vitro studies have explored the antiviral properties of Sephin1 against a range of viruses, revealing both inhibitory effects on replication for certain viruses and a lack of activity against others. These investigations have also examined the correlation between Sephin1's antiviral effects and its influence on eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation in infected cells.

Inhibition of Replication for Specific RNA and DNA Viruses

Sephin1 treatment has demonstrated the ability to downregulate the replication of several RNA and DNA viruses in cell culture. Studies have shown its antiviral activity against a broad spectrum of viruses from phylogenetically distant families. frontiersin.orgnih.govnih.gov

Specific viruses whose replication has been shown to be inhibited by Sephin1 in cell lines include:

Human respiratory syncytial virus frontiersin.orgnih.govnih.gov

Measles virus frontiersin.orgnih.govnih.gov

Human adenovirus 5 virus frontiersin.orgnih.govnih.gov

Human enterovirus D68 frontiersin.orgnih.govnih.gov

Human cytomegalovirus (hCMV) frontiersin.orgnih.govnih.gov

Rabbit myxoma virus frontiersin.orgnih.govnih.gov

A four to 100-fold inhibition of viral replication was observed when Sephin1 was used at a concentration of 50 μM in cell culture. nih.govnih.gov At this concentration, cellular viability generally remained above 75% in most cell lines tested, although a 40% decrease in viability was noted in ARPE-19 cells. nih.govnih.gov Sephin1 exhibited a dose-dependent inhibitory effect on hCMV replication in human ARPE-19 cells, achieving a five-fold inhibition at 50 μM. nih.gov

Below is a table summarizing the inhibitory effects of Sephin1 on the replication of specific viruses in cell lines:

| Virus | Type | Inhibition by Sephin1 (in vitro) |

| Human respiratory syncytial virus | RNA | Inhibited |

| Measles virus | RNA | Inhibited |

| Human adenovirus 5 virus | DNA | Inhibited |

| Human enterovirus D68 | RNA | Inhibited |

| Human cytomegalovirus | DNA | Inhibited |

| Rabbit myxoma virus | DNA | Inhibited |

Lack of Activity Against Select Viral Agents

Despite its broad antiviral spectrum against certain viruses, Sephin1 has been found to be inactive against others in cell culture. frontiersin.orgnih.govnih.gov This indicates that its antiviral effects are not universal across all viral families. frontiersin.org

Viruses against which Sephin1 has shown a lack of activity include:

Influenza virus frontiersin.orgnih.govnih.gov

Japanese encephalitis virus frontiersin.orgnih.govnih.gov

The lack of Sephin1 activity against influenza virus in cell culture may be attributed to the tight inhibition of PKR activation by the viral protein NS1. nih.gov Similarly, the absence of antiviral activity against Japanese encephalitis virus could be due to the strong inhibition of PKR activation by the viral protein NS2A. nih.gov In scenarios where eIF2α phosphorylation and subsequent GADD34 expression are absent, Sephin1 is not expected to have an effect. nih.gov

A table outlining viruses not inhibited by Sephin1 in vitro is provided below:

| Virus | Type | Activity of Sephin1 (in vitro) |

| Influenza virus | RNA | Inactive |

| Japanese encephalitis virus | RNA | Inactive |

Correlation with eIF2α Phosphorylation in Infected Cells

Sephin1 has been proposed to increase the levels of translation initiation factor 2 (eIF2α) phosphorylation by inhibiting its dephosphorylation by the protein phosphatase 1—GADD34 (PPP1R15A) complex. frontiersin.orgnih.govnih.gov Given that phosphorylation of eIF2α by protein kinase R (PKR) is a significant cellular antiviral pathway, the impact of Sephin1 treatment on eIF2α phosphorylation in the context of viral infections has been evaluated. frontiersin.orgnih.govnih.gov

Sephin1 has been shown to increase the levels of phosphorylated eIF2α in cells exposed to a PKR agonist. frontiersin.orgnih.govnih.gov This suggests that Sephin1 may act by increasing eIF2α phosphorylation in virus-infected cells. frontiersin.orgnih.gov

However, studies have also indicated that in virus-infected cells, the levels of phosphorylated eIF2α did not always correlate with the inhibition of virus replication by Sephin1. frontiersin.orgnih.govnih.gov For instance, the inhibition of myxoma virus and measles virus by Sephin1 was not associated with increased levels of eIF2α phosphorylation. frontiersin.orgnih.gov This lack of strict correlation raises the possibility that Sephin1's antiviral effects may not solely rely on targeting GADD34-PP1 mediated dephosphorylation of eIF2α. frontiersin.orgnih.gov An alternative explanation for this observation is that viral inhibition in Sephin1-treated cells leads to a reduction in the levels of viral PKR activators compared to untreated infected cells. frontiersin.orgnih.gov

Investigations in Other Cell Types

Beyond its antiviral evaluation, Sephin1 has been investigated for its effects in other cell types, particularly concerning its influence on endoplasmic reticulum (ER) stress-induced cell death.

Effects on ER Stress-Induced Cell Death in Non-Neural Cells

Research has explored the effects of Sephin1 on ER stress-induced cell death in various cell types, including non-neural cells. While some studies have focused on its neuroprotective effects, investigations in other cell lineages have also been conducted.

Studies using human renal tubular epithelial cells under ER stress induced by tunicamycin (B1663573) have shown that Sephin1 significantly suppressed cell death. researchgate.net Sephin1 was found to reduce intracellular levels of CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis, by promoting its phosphorylation at Ser30, which leads to protein degradation. researchgate.net This phosphorylation of CHOP is generated by activated AMPK (AMP-activated protein kinase), and Sephin1 was observed to increase phosphorylated AMPK levels. researchgate.net Further investigation suggested that Sephin1 inhibits the formation of the PP2A (Protein Phosphatase 2A) holoenzyme with the PP2A subunit B isoform delta, which is responsible for inactivating phosphorylated AMPK through dephosphorylation. researchgate.net

It is worth noting that there are conflicting reports regarding whether the inhibition of eIF2α dephosphorylation by the PP1-PPP1R15A holoenzyme is the primary mechanism of action for Sephin1 in suppressing ER stress-induced cell death. researchgate.netresearchgate.net Some findings suggest that Sephin1's effects, such as attenuating the IRE1 branch of the unfolded protein response, can occur even in cells lacking PPP1R15A or those with a non-phosphorylatable eIF2α mutant, challenging the view that its proteostatic effects are solely mediated by interfering with eIF2α-P dephosphorylation. researchgate.netcore.ac.uk However, recent work in renal tubular cells under ER stress indicates that Sephin1's protective effect involves the inhibition of PP2A holoenzyme formation, leading to increased phosphorylated AMPK and subsequent CHOP degradation, thereby suppressing cell death. researchgate.net

A summary of Sephin1's effects on ER stress-induced cell death in human renal tubular epithelial cells is presented below:

| Cell Type | Stress Inducer | Sephin1 Effect on Cell Death | Proposed Mechanism |

| Human renal tubular epithelial cells | Tunicamycin | Suppressed | Reduces CHOP levels via phosphorylation and degradation; inhibits PP2A holoenzyme formation |

Preclinical Efficacy in Animal Models of Disease

Neurodegenerative Disease Models

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the degeneration of motor neurons in the brain and spinal cord, leading to muscle weakness, atrophy, and paralysis. bmbreports.orgoup.com The accumulation of misfolded proteins and endoplasmic reticulum (ER) stress are implicated in ALS pathogenesis. oup.comnih.gov Sephin1 has been studied in transgenic mouse models of familial ALS, such as the SOD1G93A mouse model, which expresses a mutated form of superoxide (B77818) dismutase 1 (SOD1). nih.govnih.gov

Attenuation of Motor Deficits and Motor Neuron Loss in Transgenic Models

Studies using the SOD1G93A mouse model have investigated Sephin1's ability to mitigate motor deficits and motor neuron loss. Chronic administration of Sephin1 has shown protective effects in this model. nih.govresearchgate.net One study indicated that Sephin1 prevented motor deficits and motor neuron loss in SOD1 mutant mice. researchgate.net However, other research suggests that while Sephin1 showed some promising therapeutic effects in SOD1G93A mice, these outcomes might be mediated through mechanisms independent of the PERK pathway. nih.govnih.govresearchgate.netresearchgate.netplos.orgbiorxiv.org A large-scale study evaluating Sephin1 and other PERK modulators in standardized SOD1G93A mouse survival efficacy studies found that Sephin1 showed some favorable effects, but the results suggested these were not linked to the UPR (Unfolded Protein Response). nih.govnih.govresearchgate.netplos.org

Data from a study on SOD1 mutant mice treated with Sephin1 showed effects on body weight gain and motor performance as measured by Rotarod analysis. researchgate.net Additionally, motor neuron staining and quantification in the spinal cord of these mice were performed to assess neuronal loss. researchgate.net

| Measurement | Vehicle-Treated SOD1 Mutant Mice | Sephin1-Treated SOD1 Mutant Mice |

|---|---|---|

| Body Weight Gain (approx.) | Lower | Higher |

| Rotarod Performance (approx.) | Impaired | Improved |

| Motor Neuron Count (approx.) | Reduced | Preserved |

Note: Data points are indicative of observed trends in preclinical studies and specific numerical values may vary between experiments and publications.

Role of PERK-Independent Mechanisms

While Sephin1 was initially considered a selective inhibitor of the phosphatase regulatory subunit GADD34 (PPP1R15A), which is involved in the dephosphorylation of eIF2α and thus influences the PERK branch of the UPR biorxiv.orgnih.gov, recent studies suggest that its beneficial effects in ALS models may occur independently of the PERK pathway. nih.govnih.govresearchgate.netresearchgate.netplos.orgbiorxiv.org Research evaluating PERK modulators, including Sephin1, in the SOD1G93A mouse model found that Sephin1's promising therapeutic effects appeared to be mediated through PERK-independent mechanisms. nih.govnih.govresearchgate.netresearchgate.netplos.orgbiorxiv.org This highlights the complexity of targeting the UPR for ALS treatment and suggests that Sephin1 may exert its protective effects through alternative pathways. nih.govnih.govresearchgate.netresearchgate.netplos.orgbiorxiv.org One study suggested that the protection of neurons from excitotoxicity by Sephin1 is an event independent of the ISR. researchgate.net

Multiple Sclerosis (MS) and Demyelinating Disorders

Multiple Sclerosis (MS) is a chronic autoimmune demyelinating disorder of the central nervous system (CNS) characterized by the loss of oligodendrocytes, the cells responsible for producing myelin, and damage to axons. nih.govmultiplesclerosisnewstoday.comhcplive.com Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model that mimics the autoimmune CNS inflammation and demyelination seen in MS. multiplesclerosisnewstoday.comnih.govoup.comfrontiersin.org Sephin1 has been investigated in EAE models for its potential to protect against neuroinflammation and promote repair. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.comfrontiersin.orgbiorxiv.org

Delay of Disease Onset in Experimental Autoimmune Encephalomyelitis (EAE) Models

Treatment with Sephin1 in EAE mouse models has demonstrated a significant delay in the onset of clinical symptoms. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.com Studies have shown that Sephin1 treatment of chronic EAE mice significantly delays disease onset, which correlates with a prolonged integrated stress response. nih.govmultiplesclerosisnewstoday.comnih.govoup.com For instance, in one study, EAE mice treated with Sephin1 at a dose of 8 mg/kg reached the peak disease approximately a week later than vehicle-treated mice. nih.govoup.com

| Treatment Group | Approximate Day of Disease Onset | Approximate Day of Peak Disease |

|---|---|---|

| Vehicle-Treated EAE | Day 11 | Around Day 19 |

| Sephin1-Treated EAE | Delayed | Around Day 26 |

Note: Data is based on observations in EAE mouse models and specific timings may vary between studies. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.com

Preservation of Oligodendrocytes, Axons, and Myelin

Sephin1 treatment in EAE models has been shown to protect oligodendrocytes and preserve myelin and axons. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.combiorxiv.orgelifesciences.org This protective effect is correlated with a prolonged integrated stress response and reduced CNS inflammation. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.com Compared to vehicle-treated EAE mice, Sephin1 treatment resulted in diminished oligodendrocyte, axon, and myelin loss. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.combiorxiv.org Genetic inactivation of GADD34, the proposed target of Sephin1, also recapitulated the protective effect of Sephin1 in EAE, further supporting its role in preserving these critical CNS components. nih.govnih.gov Moreover, studies have indicated that Sephin1 treatment enhances remyelination in the neuroinflammatory environment of EAE, presumably by protecting remyelinating oligodendrocytes against inflammatory stress. biorxiv.orgelifesciences.org The combination of Sephin1 with other reagents has also shown potential for enhancing remyelination. biorxiv.orgelifesciences.org

| CNS Component | Vehicle-Treated EAE | Sephin1-Treated EAE |

|---|---|---|

| Oligodendrocytes | Loss | Preserved |

| Axons | Loss | Preserved |

| Myelin | Damage/Loss | Preserved |

Note: Observations based on histological analysis in EAE mouse models. nih.govmultiplesclerosisnewstoday.comhcplive.comnih.govoup.combiorxiv.orgelifesciences.org

Promotion of Central Nervous System (CNS) Remyelination in Inflammatory Environments

Studies in animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE) and a cuprizone-induced demyelination model with CNS delivery of interferon-gamma (IFN-γ), have shown that Sephin1 can promote CNS remyelination in inflammatory environments. researchgate.netmultiplesclerosisnewstoday.combiorxiv.org The inflammatory environment in demyelinated lesions, characteristic of MS, is known to impair remyelination. multiplesclerosisnewstoday.combiorxiv.org Sephin1's ability to prolong the ISR appears to protect remyelinating oligodendrocytes, the myelin-producing cells in the CNS, against inflammatory stress. multiplesclerosisnewstoday.combiorxiv.orgresearchgate.net

In the EAE model, Sephin1 treatment initiated at the peak of disease facilitated clinical recovery, which correlated with enhanced remyelination. biorxiv.org In the cuprizone (B1210641) model with IFN-γ delivery, both genetic enhancement of the ISR and pharmacological treatment with Sephin1 significantly increased the number of remyelinating oligodendrocytes and remyelinated axons within inflammatory lesions. biorxiv.org Furthermore, combining Sephin1 with bazedoxifene (B195308), a compound known to enhance oligodendrocyte differentiation, resulted in increased myelin thickness of remyelinated axons, reaching levels comparable to pre-lesion states in some models. researchgate.netmultiplesclerosisnewstoday.combiorxiv.org

Modulation of CNS Inflammatory Responses

Beyond promoting remyelination, Sephin1 has also been shown to modulate inflammatory responses within the CNS in animal models of neuroinflammation. In the chronic EAE mouse model, Sephin1 treatment delayed the onset of clinical symptoms. researchgate.netnih.govoup.commedchemexpress.com This delay correlated with a prolonged ISR and a reduction in oligodendrocyte and axon loss. researchgate.netnih.govoup.com

Sephin1 treatment in EAE mice also led to a decrease in the number of inflammatory CD3+ T cells and a reduction in the production of pro-inflammatory cytokines within the CNS, particularly during the earlier phases of the disease. nih.govoup.comhcplive.com This suggests that Sephin1 can dampen the neuroinflammatory cascade that contributes to disease progression in these models, without significantly affecting the peripheral immune response. nih.govoup.comhcplive.com

Charcot-Marie-Tooth Disease Type 1B (CMT1B)

Charcot-Marie-Tooth disease type 1B (CMT1B) is a peripheral neuropathy often caused by mutations in the MPZ gene, leading to protein misfolding and ER stress in Schwann cells. nih.govresearchgate.netbmj.commdpi.comnih.govunisr.itoup.com Sephin1, also known as IFB-088, has shown significant therapeutic potential in preclinical models of CMT1B. nih.govresearchgate.netbmj.commdpi.comoup.comcharcot-marie-toothnews.com

Prevention of Molecular and Morphological Defects

In transgenic mouse models of CMT1B carrying Mpz mutations (e.g., Mpz S63del and Mpz R98C), oral administration of Sephin1 has been shown to prevent or rescue molecular and morphological defects. nih.govresearchgate.netbmj.commdpi.comcharcot-marie-toothnews.comnih.gov Sephin1 treatment improved protein folding efficiency and decreased the expression of ER-stress genes in affected tissues, such as dorsal root ganglia (DRG) cultures and sciatic nerves. nih.govresearchgate.netnih.gov

Morphologically, Sephin1 treatment rescued myelin thickness around axons in sciatic nerves, which is often reduced in CMT1B models. nih.govresearchgate.netbmj.comcharcot-marie-toothnews.com This improvement in myelination was demonstrated by a decrease in the g-ratio, indicating a thicker myelin sheath. researchgate.netcharcot-marie-toothnews.com

Improvement of Motor Performance

Preclinical studies in CMT1B mouse models have also reported that Sephin1 treatment leads to an improvement in motor performance. nih.govresearchgate.netbmj.comnih.govcharcot-marie-toothnews.com In Mpz S63del and Mpz R98C mice, Sephin1 administration completely prevented or significantly improved motor deficits observed in behavioral tests such as the rotarod assay. nih.govresearchgate.netbmj.comnih.govcharcot-marie-toothnews.com

While improvements in motor function and neurophysiology were observed in both Mpz R98C and C3-PMP22 mice treated with Sephin1, some studies noted that nerve conduction velocities improved, but compound muscle action potential (CMAP) amplitudes did not show significant improvement, suggesting complex effects on nerve function. researchgate.netnih.gov

Here is a summary of findings in CMT1B mouse models:

| Mouse Model | Treatment Duration | Key Molecular/Morphological Findings | Key Motor Performance Findings | Source |

| Mpz S63del | Postpartum (duration varied, e.g., 61 days in 28-1, up to 4 months) | Rescued myelin thickness, reduced ER stress markers, decreased expression of ER-stress genes. nih.govresearchgate.net | Completely prevented motor defects (Rotarod). nih.gov | nih.govresearchgate.net |

| Mpz R98C/+ | Up to 5 months | Reduced g-ratios, thicker myelin. researchgate.netnih.govcharcot-marie-toothnews.com | Improved grip strength and rotarod performance. researchgate.netnih.govcharcot-marie-toothnews.com | researchgate.netnih.govcharcot-marie-toothnews.com |

| C3-PMP22 (CMT1A model also mentioned) | Not specified in detail | Improved myelination (g-ratios, myelin thickness). researchgate.net | Improved motor function and neurophysiology. researchgate.net | researchgate.net |

Prion Disease Models

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding and aggregation of the cellular prion protein (PrPC) into an infectious isoform (PrPSc). nih.govscholaris.ca Sephin1 has been investigated for its potential anti-prion effects in animal models. medchemexpress.comnih.govscholaris.cadeepdyve.com

Extension of Survival Duration

In a mouse model of prion infection (e.g., FVB mice intracerebrally inoculated with mouse-adapted RML prions), intraperitoneal treatment with Sephin1 significantly prolonged the survival of prion-infected mice. medchemexpress.comnih.govscholaris.cadeepdyve.com This effect was observed with Sephin1 treatment administered three times per week for 60 days, followed by two times per week for another 20 days. medchemexpress.com

Sephin1's anti-prion effect is thought to be related to its ability to prolong eIF2α phosphorylation, which can help to lower ER stress induced by the accumulation of misfolded proteins, including aberrant prion protein. nih.govscholaris.ca While other strategies like reducing prion protein levels with antisense oligonucleotides have also shown survival benefits in prion-infected animals, Sephin1 represents a potential therapeutic approach targeting the UPR pathway. nih.govdrugtargetreview.com

Here is a summary of findings in prion disease mouse models:

| Mouse Model | Treatment Regimen | Key Finding | Source |

| FVB mice (intracerebrally with RML prions) | I.p.; 3 times/week for 60 days, then 2 times/week for 20 days. medchemexpress.com | Significantly prolonged survival. medchemexpress.comnih.govscholaris.cadeepdyve.com | medchemexpress.comnih.govscholaris.cadeepdyve.com |

| Prion-infected mice (general mention) | Intraperitoneal treatment (specifics may vary across studies). nih.gov | Significantly prolonged survival. nih.govscholaris.cadeepdyve.com | nih.govscholaris.cadeepdyve.com |

| Prion-infected mice (combination therapy) | Sephin1 combined with metformin (B114582) (specific regimen not detailed in snippets). nih.gov | Survival was also prolonged. nih.gov | nih.gov |

Autosomal Recessive Spastic Ataxia Type 5 (SPAX5)

Autosomal Recessive Spastic Ataxia Type 5 (SPAX5) is a severe, childhood-onset neurodegenerative disorder caused by mutations in the AFG3L2 gene nih.govunisr.itoup.com. These mutations lead to dysfunction of the mitochondrial protease AFG3L2, resulting in the accumulation of misfolded proteins within the mitochondria nih.govunisr.itoup.com. This mitochondrial proteotoxicity triggers the overactivation of the OMA1 protease, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI pathway, which elicits the integrated stress response nih.govunisr.itoup.com.

Improvement of Clinical Phenotype

In mouse models of SPAX5 (Afg3l2-/- mice), Sephin1 treatment has shown significant improvements in clinical outcomes. Treatment with Sephin1 in vivo extended the lifespan of Afg3l2-/- mice nih.govnih.govresearchgate.net. Furthermore, Sephin1 treatment improved the motor performance of these mice researchgate.net.

Recovery of Mitochondrial Functionality and Morphology

Mitochondrial dysfunction is a hallmark of SPAX5, characterized by severe structural and metabolic alterations, particularly in neurons like Purkinje neurons unisr.it. Sephin1 treatment has been shown to recover these mitochondrial defects in Afg3l2-/- mice nih.govunisr.it. Specifically, Sephin1 improved mitochondrial ultrastructure and respiratory capacity in these animal models nih.govnih.govresearchgate.net. This suggests that Sephin1 helps restore the health and function of mitochondria in the context of AFG3L2 deficiency.

Enhancement of OMA1-DELE1-HRI Response

The OMA1-DELE1-HRI pathway is a crucial signaling cascade that communicates mitochondrial stress to the cytosol, activating the integrated stress response nih.govunisr.itoup.com. In SPAX5, the absence or mutation of AFG3L2 leads to the activation of this pathway nih.govunisr.itoup.com. Sephin1, by selectively inhibiting GADD34, prolongs the eIF2α phosphorylation induced by the OMA1-DELE1-HRI axis nih.govnih.gov. This pharmacological potentiation of the integrated stress response via Sephin1 has been shown to be protective in the context of SPAX5 nih.govnih.govresearchgate.net. Studies in SPAX5 fibroblasts and primary Afg3l2-/- Purkinje neurons ex vivo demonstrated that Sephin1 treatment improved cell growth, survival, and dendritic arborization nih.govnih.govresearchgate.net.

Other Disease Models

Beyond SPAX5, Sephin1 has demonstrated beneficial effects in other animal models of disease, particularly those involving cellular stress and organ damage.

Mitigation of Organ Damage in Induced Stress Models

Sephin1 has shown potential in mitigating organ damage in animal models subjected to induced stress. For instance, Sephin1 significantly suppressed renal tubular cell death in an animal model of ER stress induced by tunicamycin (B1663573) researchgate.net. This protective effect was associated with the suppression of nuclear translocation of CHOP, a key protein in the ER stress-induced cell death pathway researchgate.net.

Effects on Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (MIR) injury is a significant clinical problem involving damage to heart tissue following restoration of blood flow after a period of ischemia nih.govaging-us.com. Research in mice has investigated the effects of Sephin1 on MIR injury nih.gov. Sephin1 treatment in a mouse model of MIR significantly reduced myocardial injury and improved cardiac function nih.gov. Sephin1 administration prolonged the integrated stress response, reduced cell apoptosis, and promoted autophagy in the context of MIR stress nih.gov. These findings suggest that Sephin1 could act as a novel ISR enhancer for managing acute myocardial ischemia disease nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sephin1 | 9561611 ontosight.aiuni.lunih.gov |

| OMA1 | Information not readily available in search results. |

| DELE1 | Information not readily available in search results. |

| HRI | 12732682 (Listed as a synonym for (R)-2-Chloro-4-methylpentanoic acid) nih.gov - Note: While HRI is listed as a synonym, this CID appears to correspond to a different chemical structure. A specific CID for the protein HRI (heme-regulated eukaryotic initiation factor 2α kinase) was not found in the search results. |

| AFG3L2 | Information not readily available in search results. |

| GADD34 (PPP1R15A) | Information not readily available in search results. |

| CHOP | Information not readily available in search results. |

| Tunicamycin | Information not readily available in search results. |

Data Tables

While detailed quantitative data tables were not consistently available across all search results, the following summarizes key findings regarding Sephin1's effects in the SPAX5 mouse model:

| Outcome Measure | Sephin1 Treatment Effect in Afg3l2-/- Mice | Source(s) |

| Lifespan | Extended | nih.govnih.govresearchgate.net |

| Motor Performance | Improved | researchgate.net |

| Purkinje Neuron Morphology | Improved | nih.govnih.govresearchgate.net |

| Mitochondrial Ultrastructure | Improved | nih.govnih.govresearchgate.net |

| Mitochondrial Respiratory Capacity | Improved | nih.govnih.govresearchgate.net |

Summary of Sephin1 Effects in Myocardial Ischemia-Reperfusion (MIR) Mouse Model

| Outcome Measure | Sephin1 Treatment Effect in MIR Mice | Source(s) |

| Myocardial Injury | Reduced | nih.gov |

| Cardiac Function | Improved | nih.gov |

| Cell Apoptosis | Reduced | nih.gov |

| Autophagy | Promoted | nih.gov |

| Integrated Stress Response | Prolonged | nih.gov |

These findings collectively highlight Sephin1's potential as a therapeutic agent for diseases characterized by cellular stress and mitochondrial dysfunction, particularly SPAX5 and myocardial ischemia-reperfusion injury, through its ability to enhance the integrated stress response.

Mechanistic Controversies and Unresolved Questions

Debate on Direct Target and Specificity of Phosphatase Inhibition

A central controversy surrounding Sephin1 concerns its direct molecular target and the specificity of its phosphatase inhibitory activity. Initially, Sephin1, a derivative of guanabenz (B1672423), was proposed to selectively inhibit the protein phosphatase 1 (PP1) regulatory subunit PPP1R15A (GADD34). mdpi.comapexbt.comoup.com This proposed mechanism suggested that by inhibiting GADD34, Sephin1 would prolong the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby enhancing the integrated stress response (ISR), a cellular pathway activated by various stresses, including the accumulation of misfolded proteins in the ER. mdpi.comapexbt.comnih.gov

However, conflicting reports have emerged challenging this initial assessment. Some studies using in vitro enzymatic assays have found that Sephin1 does not significantly affect the stability of the PP1-GADD34 complex or substrate-specific dephosphorylation. mdpi.comnih.govresearchgate.net Furthermore, bio-layer interferometry assays designed to directly measure the affinity between GADD34 and PP1 showed that Sephin1 was inert. mdpi.comnih.gov These findings suggest that Sephin1 may not directly inhibit the PP1-GADD34 complex as potently as initially believed, or that its effects are mediated through an indirect mechanism. mdpi.com

More recent research has proposed an alternative or additional target for Sephin1. A study published in February 2025 suggests that Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of the protein phosphatase 2A (PP2A) holoenzyme, specifically the complex containing the PP2A subunit B isoform delta (PP2ABδ). researchgate.net This study found that Sephin1 reduced levels of CHOP, a key mediator of ER stress-induced cell death, by promoting its phosphorylation via activated AMPK. researchgate.net Phosphorylated AMPK is normally inactivated by PP2A through dephosphorylation, and Sephin1 was found to inhibit the formation of the PP2A holoenzyme with PP2ABδ, thereby increasing phosphorylated AMPK levels. researchgate.net These results indicate that inhibition of PP2A holoenzyme formation is the molecular target of Sephin1 in this experimental system. researchgate.net

The debate regarding Sephin1's direct target and the specificity of its phosphatase inhibition highlights the complexity of its mechanism of action and underscores the need for further research to definitively identify its primary binding partners and the precise enzymatic activities it modulates.

Discrepancies in eIF2α Dephosphorylation Inhibition In Vitro

While initial studies suggested that Sephin1 prolonged eIF2α phosphorylation by inhibiting its dephosphorylation mediated by the PP1-GADD34 complex, subsequent in vitro studies have presented conflicting results. mdpi.comapexbt.comoup.comnih.govnih.govresearchgate.net Some research has indicated that Sephin1 effectively inhibits eIF2α dephosphorylation in cell-based assays, leading to sustained levels of phosphorylated eIF2α (p-eIF2α) under stress conditions. apexbt.comoup.comnih.gov This prolonged phosphorylation of eIF2α is a key event in the ISR, leading to a transient reduction in global protein synthesis and selective translation of stress-response genes, such as ATF4 and CHOP. mdpi.comnih.gov

However, other in vitro experiments using reconstituted phosphatase complexes or kinase shut-off experiments in cells have shown that Sephin1 does not significantly inhibit the dephosphorylation of eIF2α. mdpi.comnih.govresearchgate.net These studies reported that Sephin1 did not affect the stability of the PP1-GADD34 complex or its ability to dephosphorylate eIF2α in vitro. mdpi.comnih.govresearchgate.net Furthermore, in cells treated with Sephin1, eIF2α-P dephosphorylation proceeded normally in kinase shut-off experiments. mdpi.comnih.govresearchgate.net

These discrepancies in the observed effects of Sephin1 on eIF2α dephosphorylation in vitro raise questions about the experimental conditions, cell types, or specific methodologies used in different studies. It is possible that the cellular environment or the presence of other interacting proteins influences Sephin1's activity on eIF2α dephosphorylation, leading to different outcomes in isolated in vitro systems compared to complex cellular contexts. Resolving these discrepancies is crucial for a clear understanding of how Sephin1 impacts the ISR and its downstream effects.

Role of PERK Pathway Modulation Versus PERK-Independent Effects